An In-depth Technical Guide to DBCO-NHCO-S-S-NHS Ester: A Heterobifunctional Linker for Bioconjugation and Drug Development
An In-depth Technical Guide to DBCO-NHCO-S-S-NHS Ester: A Heterobifunctional Linker for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and applications of DBCO-NHCO-S-S-NHS ester, a versatile heterobifunctional crosslinker. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this reagent in their work, particularly in the fields of bioconjugation, antibody-drug conjugate (ADC) development, and targeted drug delivery.
Core Concepts: Unveiling the Functionality of DBCO-NHCO-S-S-NHS Ester
DBCO-NHCO-S-S-NHS ester is a powerful tool in bioconjugation due to its three distinct functional components: a Dibenzocyclooctyne (DBCO) group, a cleavable disulfide bond (-S-S-), and an N-hydroxysuccinimide (NHS) ester. This unique combination allows for a two-step, bioorthogonal conjugation strategy, providing precise control over the linking of molecules.[1][2]
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Dibenzocyclooctyne (DBCO) Group: This moiety is the cornerstone of copper-free "click chemistry," specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The inherent ring strain of the DBCO group allows it to react rapidly and specifically with azide-functionalized molecules without the need for a cytotoxic copper catalyst. This bioorthogonal nature makes it ideal for use in complex biological systems.[3]
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N-hydroxysuccinimide (NHS) Ester: The NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines, such as the lysine (B10760008) residues found on the surface of proteins and antibodies.[4] This functionality allows for the initial attachment of the linker to a biomolecule of interest.
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Cleavable Disulfide Bond (-S-S-): The disulfide bond within the linker provides a crucial element of controlled release. This bond is stable under normal physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or glutathione, which is present in higher concentrations inside cells.[5][6] This feature is particularly valuable for the intracellular release of payloads in drug delivery applications.[7]
Physicochemical and Reactivity Data
For effective experimental design, a clear understanding of the physicochemical properties and reactivity of DBCO-NHCO-S-S-NHS ester is essential. The following tables summarize key quantitative data.
| Property | Value | References |
| Molecular Formula | C₂₈H₂₇N₃O₆S₂ | [6] |
| Molecular Weight | 565.66 g/mol | [8] |
| Appearance | White to off-white solid | [9] |
| Purity | >95% (typically analyzed by HPLC) | [6] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and DCM. Limited solubility in aqueous buffers. | [10][11] |
| Storage Conditions | Store at -20°C, desiccated and protected from light. | [6][9] |
| Reaction | Reagent/Group | Typical Conditions | Key Considerations |
| Amine Reaction | NHS Ester | pH 7.2-8.5 in amine-free buffers (e.g., PBS, HEPES, Borate). Reaction time: 30-60 minutes at room temperature or 2 hours on ice. | NHS esters are susceptible to hydrolysis, especially at higher pH. Prepare stock solutions in anhydrous organic solvents (DMSO, DMF) immediately before use.[4][5] |
| Click Chemistry | DBCO | Reacts with azide-functionalized molecules in aqueous buffers. Reaction time: 2-4 hours at room temperature or overnight at 4°C. | This is a bioorthogonal reaction and does not require a catalyst. The reaction is highly specific for azides.[12][13] |
| Cleavage | Disulfide Bond | Reducing agents such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine). | Cleavage is efficient under reducing conditions, mimicking the intracellular environment.[5][6] |
Mechanism of Action and Experimental Workflow
The utility of DBCO-NHCO-S-S-NHS ester lies in its ability to facilitate a sequential, two-step conjugation process. This workflow is central to its application in constructing complex biomolecular architectures like ADCs.
First, the NHS ester of the linker reacts with primary amines on a biomolecule, such as an antibody, forming a stable amide bond. This step results in a "DBCO-functionalized" antibody. Subsequently, this modified antibody can be reacted with a second molecule containing an azide (B81097) group (e.g., a cytotoxic drug) via the copper-free SPAAC reaction. The disulfide bond remains intact throughout this process, ready for subsequent cleavage when desired.
The chemical transformations underlying this process are precise and yield a well-defined final product.
Detailed Experimental Protocol: Antibody Conjugation
This protocol provides a general framework for the conjugation of an antibody with DBCO-NHCO-S-S-NHS ester and subsequent reaction with an azide-modified molecule. Optimization may be required for specific antibodies and payloads.
A. Materials and Reagents:
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Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
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DBCO-NHCO-S-S-NHS ester
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Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
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Azide-functionalized molecule (e.g., drug, fluorophore)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Purification system (e.g., size-exclusion chromatography, dialysis)
B. Step-by-Step Procedure:
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Preparation of Reagents:
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Antibody Activation with DBCO-NHCO-S-S-NHS Ester:
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Add a 20-30 fold molar excess of the DBCO-NHCO-S-S-NHS ester stock solution to the antibody solution.[12] The final concentration of the organic solvent should not exceed 10-20% (v/v) to maintain antibody integrity.[14]
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Incubate the reaction for 60 minutes at room temperature or 2 hours on ice.[2][12]
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-
Quenching of the Reaction:
-
Purification of the DBCO-functionalized Antibody:
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Remove unreacted DBCO-NHCO-S-S-NHS ester and byproducts using a desalting column, size-exclusion chromatography, or dialysis.[2]
-
-
Copper-Free Click Reaction (SPAAC):
-
Final Purification:
-
Purify the final antibody conjugate to remove excess azide-modified molecule and any remaining impurities using an appropriate chromatography method (e.g., size-exclusion, hydrophobic interaction).[14]
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C. Characterization of the Conjugate:
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The degree of labeling (DOL), which is the average number of DBCO molecules per antibody, can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).
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The purity and integrity of the final conjugate can be assessed by SDS-PAGE and mass spectrometry.
Signaling Pathway: Intracellular Drug Release
A key application of DBCO-NHCO-S-S-NHS ester is in the targeted delivery of therapeutic agents. The disulfide bond is designed to be cleaved within the reducing environment of the cell, releasing the active payload.
This targeted release mechanism enhances the therapeutic window of potent drugs by minimizing their systemic exposure and concentrating their cytotoxic effects at the site of disease.
Conclusion
DBCO-NHCO-S-S-NHS ester is a sophisticated and highly effective heterobifunctional linker that enables the precise and controlled construction of complex bioconjugates. Its unique combination of an amine-reactive NHS ester, a bioorthogonal DBCO group for copper-free click chemistry, and a cleavable disulfide bond makes it an invaluable tool for researchers in drug development, diagnostics, and fundamental life sciences. A thorough understanding of its chemical properties, reactivity, and the associated experimental protocols is paramount to harnessing its full potential in creating next-generation therapeutics and research tools.
References
- 1. Kinetic Measurements on Single-molecule Disulfide Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. DBCO-S-S-NHS ester | BroadPharm [broadpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. broadpharm.com [broadpharm.com]
- 9. chempep.com [chempep.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. DBCO-NHS, 1353016-71-3 | BroadPharm [broadpharm.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. benchchem.com [benchchem.com]
